1-{[5-bromo-2-(trifluoromethyl)phenyl]methyl}-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-bromo-2-(trifluoromethyl)phenyl]methyl}-1H-indole-2-carboxylic acid is a synthetic compound known for its unique chemical properties and diverse applications. It features a bromo-substituted benzene ring fused to an indole structure, which itself is linked to a trifluoromethyl group. This molecular architecture imparts distinct reactivity and potential utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multistep process:
Starting Materials: : The preparation begins with the selection of appropriately substituted benzene and indole derivatives.
Trifluoromethylation: : The addition of the trifluoromethyl group is generally conducted using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Indole Formation: : Cyclization reactions involving indole precursors under acidic or basic conditions facilitate the formation of the indole core.
Industrial Production Methods: Industrially, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, solvent choice, and catalyst loading. Continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-bromo-2-(trifluoromethyl)phenyl]methyl}-1H-indole-2-carboxylic acid is known to undergo several types of chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: : Halogen substitution reactions can be facilitated using nucleophiles in the presence of a base.
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Hydrogen gas with Pd/C under mild pressure and temperature conditions.
Substitution: : Sodium hydroxide as a base in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products vary based on the reaction type:
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Production of amines or alcohols.
Substitution: : Formation of substituted indole derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : Used as a building block in organic synthesis to create complex molecules.
Biology: : Studied for its potential activity in modulating biological pathways.
Medicine: : Investigated for potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: : Employed in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of signaling pathways, such as the MAPK/ERK pathway, affecting cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
This compound is unique due to its specific structural features. Here’s how it compares to similar indole derivatives:
Indole-3-acetic acid: : A plant hormone with a simpler structure, primarily involved in growth regulation.
5-Bromoindole: : Shares the bromine atom but lacks the trifluoromethyl and carboxyl groups, leading to different reactivity and applications.
2-(Trifluoromethyl)indole: : Contains the trifluoromethyl group but without the bromo and carboxyl functionalities, resulting in varied biological and chemical properties.
This uniqueness makes 1-{[5-bromo-2-(trifluoromethyl)phenyl]methyl}-1H-indole-2-carboxylic acid a fascinating subject for further research and application exploration.
Properties
CAS No. |
2758001-93-1 |
---|---|
Molecular Formula |
C17H11BrF3NO2 |
Molecular Weight |
398.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.